molecular formula C8H9NO3 B13644015 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13644015
M. Wt: 167.16 g/mol
InChI Key: CFVUJUZFZDSDQK-UHFFFAOYSA-N
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Description

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring with a carboxylic acid and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen under visible light can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative formylation can yield formamides .

Scientific Research Applications

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with other molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from other similar compounds .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

5-oxo-1-prop-2-ynylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-2-5-9-6(8(11)12)3-4-7(9)10/h1,6H,3-5H2,(H,11,12)

InChI Key

CFVUJUZFZDSDQK-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(CCC1=O)C(=O)O

Origin of Product

United States

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